2-Mercapto-4-methyl-5-hydroxyethylthiazole

Übersicht

Beschreibung

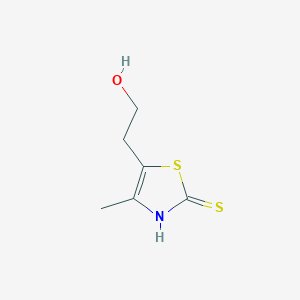

2-Mercapto-4-methyl-5-hydroxyethylthiazole is an organic compound with the molecular formula C6H9NOS2. It is a thiazole derivative, characterized by the presence of a mercapto group (-SH), a methyl group (-CH3), and a hydroxyethyl group (-CH2CH2OH) attached to the thiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-4-methyl-5-hydroxyethylthiazole typically involves the reaction of 2-chloro-4-methyl-5-hydroxyethylthiazole with sodium hydrosulfide (NaHS) under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the substitution of the chlorine atom with a mercapto group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

2-Mercapto-4-methyl-5-hydroxyethylthiazole undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiols and other reduced sulfur-containing derivatives.

Substitution: Substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

A. Enzyme Catalysis and Thiamine Biosynthesis

One of the significant roles of 2-Mercapto-4-methyl-5-hydroxyethylthiazole is its involvement in thiamine (vitamin B1) biosynthesis. It acts as a substrate for the enzyme 4-methyl-5-hydroxyethylthiazole kinase, which catalyzes the phosphorylation of this compound in organisms such as Bacillus subtilis and Saccharomyces cerevisiae . This process is crucial for recycling thiamine and maintaining cellular metabolism.

B. Antioxidant Properties

Research has indicated that compounds containing thiazole rings, including this compound, exhibit antioxidant properties. These properties can be utilized in food preservation and pharmaceuticals to combat oxidative stress . The ability to scavenge free radicals makes it a candidate for developing health supplements aimed at reducing oxidative damage.

Material Science Applications

A. Nanotechnology and Sensor Development

The compound has been employed as a capping agent in the synthesis of gold nanoparticles. These nanoparticles have shown promise in various applications, including biosensing and drug delivery systems . The functionalization of nanoparticles with this compound enhances their stability and biocompatibility, making them suitable for medical applications.

B. Coordination Chemistry

This compound plays a role in the formation of metal complexes, which are useful in catalysis and material synthesis. For instance, it has been used to create novel organotin macrocyclic complexes that exhibit unique structural properties . These complexes may have applications in catalysis or as precursors for advanced materials.

Flavor and Fragrance Industry

The compound's organosulfur nature allows it to contribute to flavor profiles in food products. It can be incorporated into flavoring agents to enhance savory notes, particularly in meat products . The versatility of this compound makes it suitable for use in various culinary applications where enhancing flavor is desired.

Case Studies

A. Gold Nanoparticle Synthesis

In a study focused on the synthesis of gold nanoparticles using this compound as a capping agent, researchers demonstrated that this compound significantly improved the stability and dispersion of nanoparticles in aqueous solutions. The resulting nanoparticles exhibited enhanced catalytic activity when used in biochemical assays .

B. Thiamine Biosynthesis Pathway Analysis

A detailed analysis of the thiamine biosynthesis pathway revealed that this compound is essential for the efficient recycling of thiamine precursors within microbial cells. This research highlighted its potential as a target for developing antibiotics that disrupt thiamine biosynthesis in pathogenic bacteria .

Wirkmechanismus

The mechanism of action of 2-Mercapto-4-methyl-5-hydroxyethylthiazole involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins and enzymes, potentially modulating their activity. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Mercapto-4-methylthiazole: Lacks the hydroxyethyl group, resulting in different chemical properties and reactivity.

4-Methyl-5-hydroxyethylthiazole: Lacks the mercapto group, affecting its potential biological activities and applications.

2-Mercapto-4-methyl-5-thiazoleacetic acid: Contains an additional acetic acid group, leading to different chemical behavior and applications.

Uniqueness

2-Mercapto-4-methyl-5-hydroxyethylthiazole is unique due to the presence of both the mercapto and hydroxyethyl groups, which confer distinct chemical properties and reactivity.

Biologische Aktivität

2-Mercapto-4-methyl-5-hydroxyethylthiazole (commonly referred to as 2-Mercapto-4-methylthiazole) is a thiazole derivative characterized by its unique chemical structure, which includes a mercapto group (-SH), a methyl group (-CH3), and a hydroxyethyl group (-CH2CH2OH). This compound has garnered attention in various fields, particularly due to its potential biological activities, including antimicrobial and antioxidant properties.

The molecular formula of 2-Mercapto-4-methylthiazole is C6H9NOS2. Its structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution. The presence of the mercapto group enables it to form covalent bonds with thiol-reactive sites on proteins and enzymes, potentially modulating their activity .

The biological activity of 2-Mercapto-4-methylthiazole is largely attributed to its functional groups:

- Mercapto Group : Capable of forming disulfides or sulfonic acids through oxidation, which can influence protein structure and function.

- Hydroxyethyl Group : Engages in hydrogen bonding and non-covalent interactions, affecting binding affinity and specificity towards molecular targets.

Antimicrobial Properties

Research indicates that 2-Mercapto-4-methylthiazole exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes .

Antioxidant Activity

The antioxidant properties of 2-Mercapto-4-methylthiazole have been documented in several studies. It scavenges free radicals, thereby reducing oxidative stress in biological systems. This activity suggests potential therapeutic applications in conditions where oxidative damage is a contributing factor .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, various concentrations of 2-Mercapto-4-methylthiazole were tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent reduction in bacterial growth, with minimum inhibitory concentrations (MICs) determined at 50 µg/mL for S. aureus and 75 µg/mL for E. coli. The study concluded that the compound could be developed as a novel antimicrobial agent .

Case Study 2: Antioxidant Potential

A study evaluated the antioxidant capacity of 2-Mercapto-4-methylthiazole using the DPPH radical scavenging assay. The compound exhibited a significant reduction in DPPH absorbance, indicating strong radical scavenging ability comparable to established antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress-related diseases .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Effective against S. aureus (MIC: 50 µg/mL) and E. coli (MIC: 75 µg/mL) |

| Study 2 | Antioxidant Capacity | Strong DPPH radical scavenging activity comparable to ascorbic acid |

| Study 3 | Enzyme Interaction | Modulates enzyme activity through covalent bonding with thiol-reactive sites |

Eigenschaften

IUPAC Name |

5-(2-hydroxyethyl)-4-methyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS2/c1-4-5(2-3-8)10-6(9)7-4/h8H,2-3H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEZEZZIXCULJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=S)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402232 | |

| Record name | 2-MERCAPTO-4-METHYL-5-HYDROXYETHYLTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-01-2 | |

| Record name | 2-MERCAPTO-4-METHYL-5-HYDROXYETHYLTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.